
3-(2-Chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic acid
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Overview
Description
3-(2-Chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic acid is an organic compound known for its unique structural features and significant applications in various fields. This compound is characterized by the presence of a cyclopropane ring, a vinyl group, and chlorinated phenyl groups, making it a versatile molecule in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic acid involves multiple steps:
Initial Reaction: The process begins with the reaction of 3-chloro-3-(4-chlorophenyl)propenal with chloromethyl isopropyl ketone. This reaction forms an intermediate compound, 4,4-dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-1-hexen-5-one.
Conversion: The intermediate is then converted to the target compound in the presence of aqueous bases or alcoholates.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. The reaction conditions are carefully controlled, typically involving temperatures ranging from -20°C to +30°C, with a preference for 0°C to +20°C. Solvents such as dichloromethane, chloroform, carbon tetrachloride, and tetrahydrofuran are commonly used .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the vinyl group to an alkane.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
Basic Information
- Molecular Formula : C14H14Cl2O2
- Molecular Weight : 285.17 g/mol
- CAS Number : 88419-72-1
Physical Properties
- Appearance : Typically a solid compound.
- Solubility : Soluble in organic solvents, limited solubility in water.
Agricultural Use
3-(2-Chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic acid is primarily recognized for its efficacy as an ectoparasiticide . It has been utilized in the development of formulations aimed at controlling pests in agricultural settings.
Case Study: Ectoparasiticidal Activity
A study highlighted the effectiveness of this compound as an ectoparasiticide against various agricultural pests. The compound was shown to have significant activity against ectoparasites, leading to its incorporation into pest management strategies in crops such as cotton and vegetables .
Pharmaceutical Applications
The compound has also been investigated for potential pharmaceutical applications. Its structure allows for modifications that can lead to derivatives with enhanced biological activity.
Case Study: Synthesis of Derivatives
Research has focused on synthesizing esters and amides from this compound. These derivatives exhibit varied pharmacological properties, opening avenues for new drug development .
Synthesis Techniques
The synthesis of this compound has been optimized through various methods:
- Two-Step Synthesis Process : A notable method involves reacting 3-chloro-3-(4-chlorophenyl)propenal with methyl isopropyl ketone followed by bromination and cyclization processes . This method has improved yields significantly, enhancing its feasibility for industrial applications.
Synthesis Method | Description | Yield Improvement |
---|---|---|
Two-Step Process | Involves initial reaction with methyl isopropyl ketone followed by bromination and cyclization | Increased from ~41% to ~67% |
Mechanism of Action
The mechanism of action of 3-(2-Chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound’s chlorinated phenyl groups and cyclopropane ring play crucial roles in its reactivity and binding properties. These structural features enable the compound to interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-Arylviny)-2,2-dimethylcyclopropanecarboxylic acids: These compounds share a similar cyclopropane structure but differ in the aryl substituents.
Insecticidal styryl- and substituted-styrylcyclopropanecarboxylates: These compounds are structurally related and used in similar applications.
Uniqueness
The uniqueness of 3-(2-Chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic acid lies in its specific chlorinated phenyl groups and vinyl functionality, which confer distinct chemical and biological properties. These features make it a valuable compound in various research and industrial applications.
Biological Activity
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step process. The initial step includes the reaction of 3-chloro-3-(4-chlorophenyl)propenal with chloromethyl isopropyl ketone, leading to the formation of an intermediate compound. This intermediate is then converted to the target compound in the presence of aqueous bases or alcoholates. The unique structural features of this compound, particularly its cyclopropane ring and dual chlorinated phenyl groups, may contribute to distinct biological activities compared to similar compounds.
Biological Activity Overview
While direct studies on the biological activity of 3-(2-Chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic acid are sparse, related compounds with similar structural characteristics have demonstrated various biological activities. These include:
- Antimicrobial Activity : Compounds with chlorinated phenyl groups often exhibit significant antimicrobial properties.
- Antifungal Activity : Similar structures have shown effectiveness against fungal pathogens.
- Enzyme Interaction : The unique binding properties afforded by the cyclopropane structure may allow interaction with specific enzymes or receptors.
Comparative Analysis of Similar Compounds
To better understand the potential biological activity of this compound, a comparative analysis with structurally related compounds is useful.
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
3-Chloro-4-fluorophenylacetic acid | Chlorine and fluorine substituents on phenyl | Antimicrobial | Fluorine enhances lipophilicity |
4-Chlorobenzoyl chloride | Chlorinated aromatic ring | Reactive intermediate | Used in acylation reactions |
3-Bromo-4-methylphenol | Bromine and methyl substituents | Antifungal | Methyl group alters solubility |
The unique combination of structural features in this compound may lead to distinct biological activities not fully explored in existing literature.
The mechanism of action for this compound likely involves its interaction with specific molecular targets due to its structural characteristics. The chlorinated phenyl groups and cyclopropane ring can influence reactivity and binding properties. Such interactions might modulate various biochemical pathways, potentially resulting in antimicrobial or antifungal effects.
Properties
IUPAC Name |
3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2O2/c1-14(2)10(12(14)13(17)18)7-11(16)8-3-5-9(15)6-4-8/h3-7,10,12H,1-2H3,(H,17,18)/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKWYZYVQYPFIM-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(C2=CC=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(C1C(=O)O)/C=C(/C2=CC=C(C=C2)Cl)\Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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